molecular formula C17H16ClN5O B14918564 5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14918564
M. Wt: 341.8 g/mol
InChI Key: QRSOHAIWYKLBRO-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Chlorophenyl and Phenylethyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The presence of the amino and chlorophenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxamide share structural similarities.

    Amino-substituted Triazoles: Compounds like 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

The unique combination of the amino, chlorophenyl, and phenylethyl groups in 5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide provides it with distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-(1-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-11(12-5-3-2-4-6-12)20-17(24)15-16(19)23(22-21-15)14-9-7-13(18)8-10-14/h2-11H,19H2,1H3,(H,20,24)

InChI Key

QRSOHAIWYKLBRO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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